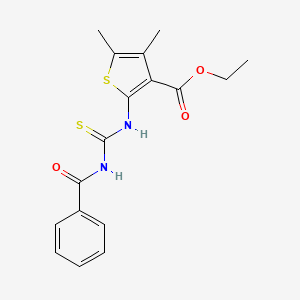![molecular formula C22H22O4 B11997015 propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11997015.png)
propan-2-yl 2-methyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER is an organic compound belonging to the benzofuran class This compound is characterized by its complex structure, which includes a benzofuran core substituted with a methyl group, a phenylallyloxy group, and an isopropyl ester of carboxylic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate aldehydes or ketones.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a base.
Attachment of the Phenylallyloxy Group: This step involves the reaction of the benzofuran derivative with a phenylallyl halide under basic conditions to form the ether linkage.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylallyloxy group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The benzofuran core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or reduced esters.
Substitution: Halogenated or nitrated benzofuran derivatives.
Aplicaciones Científicas De Investigación
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The phenylallyloxy group can enhance its binding affinity to certain molecular targets, while the benzofuran core can contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID: Lacks the isopropyl ester group.
5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER: Lacks the methyl group.
2-METHYL-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER: Lacks the phenylallyloxy group.
Uniqueness
2-METHYL-5-(3-PHENYL-ALLYLOXY)-BENZOFURAN-3-CARBOXYLIC ACID ISOPROPYL ESTER is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the phenylallyloxy group, in particular, differentiates it from other benzofuran derivatives, potentially enhancing its reactivity and binding affinity in various applications.
Propiedades
Fórmula molecular |
C22H22O4 |
|---|---|
Peso molecular |
350.4 g/mol |
Nombre IUPAC |
propan-2-yl 2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22O4/c1-15(2)25-22(23)21-16(3)26-20-12-11-18(14-19(20)21)24-13-7-10-17-8-5-4-6-9-17/h4-12,14-15H,13H2,1-3H3/b10-7+ |
Clave InChI |
WRFJEWONFUGUOY-JXMROGBWSA-N |
SMILES isomérico |
CC1=C(C2=C(O1)C=CC(=C2)OC/C=C/C3=CC=CC=C3)C(=O)OC(C)C |
SMILES canónico |
CC1=C(C2=C(O1)C=CC(=C2)OCC=CC3=CC=CC=C3)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)
![4-({(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11996941.png)

![N-[(E)-phenyl(phenylimino)methyl]thiourea](/img/structure/B11996960.png)



![N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]hexanamide](/img/structure/B11997000.png)
![methyl {[3-(1,3-benzodioxol-5-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11997003.png)

![N-[1-(azepan-1-yl)-2,2,2-trichloroethyl]-3-methylbenzamide](/img/structure/B11997017.png)

